molecular formula C9H5N5 B14874301 6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile

6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B14874301
M. Wt: 183.17 g/mol
InChI Key: KTQOALHZBRTWIV-UHFFFAOYSA-N
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Description

6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyrazine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for various chemical modifications and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile typically involves the condensation of pyrazine derivatives with pyrimidine precursors. One common method includes the reaction of 2-aminopyrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Pyrazin-2-yl)pyrimidine-4-carboxamide
  • 6-(Pyrazin-2-yl)pyrimidine-4-thiol
  • 6-(Pyrazin-2-yl)pyrimidine-4-methanol

Uniqueness

6-(Pyrazin-2-yl)pyrimidine-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets and enables the compound to participate in unique chemical reactions compared to its analogs.

Properties

Molecular Formula

C9H5N5

Molecular Weight

183.17 g/mol

IUPAC Name

6-pyrazin-2-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C9H5N5/c10-4-7-3-8(14-6-13-7)9-5-11-1-2-12-9/h1-3,5-6H

InChI Key

KTQOALHZBRTWIV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC=NC(=C2)C#N

Origin of Product

United States

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